4-(2-Keto-1-benzimidazolinyl)piperidine

Overview

Description

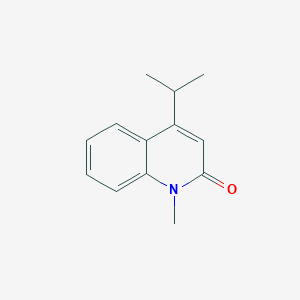

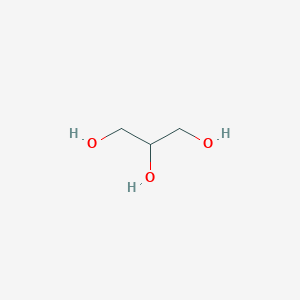

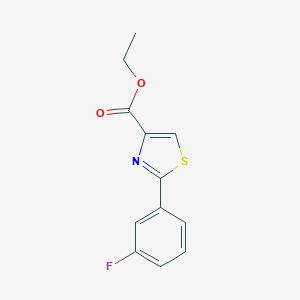

4-(2-Keto-1-benzimidazolinyl)piperidine, commonly referred to as 4KBP, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that is derived from the piperidine family and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Leishmanicidal and Anticancer Activity

A study by Mallick et al. (2022) synthesized a series of 4-(2-keto-1-benzimidazolinyl)piperidine derivatives and tested them for leishmanicidal and anticancer activities. The derivatives exhibited significant cytotoxic effects on HeLa cells and leishmanicidal activity, with compound 4 being most active against leishmaniasis and compounds 4 and 10 showing both leishmanicidal and anticancer activities (Mallick et al., 2022).

Cathepsin S Inhibitors

Grice et al. (2006) and Gustin et al. (2005) explored the use of this compound as an effective moiety for cathepsin S inhibitors. These inhibitors showed potential as competitive, reversible inhibitors with enzymatic and cellular activity, indicating their possible therapeutic application (Grice et al., 2006), (Gustin et al., 2005).

Phosphodiesterase 10A (PDE10A) Inhibitor

Hu et al. (2014) reported the optimization of keto-benzimidazole leads as PDE10A inhibitors, leading to the discovery of AMG 579, a potent and efficacious clinical candidate for PDE10A inhibition (Hu et al., 2014).

Broad Spectrum Antibacterial Activities

He et al. (2003) synthesized a series of 2-piperidin-4-yl-benzimidazoles, finding them effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (He et al., 2003).

Anti-inflammatory and Antibacterial Potential

Leghari et al. (2020) synthesized novel 4-(2-Keto-1-benzimidazollinyl) piperidine derivatives and evaluated their anti-inflammatory and antibacterial activities. They found compounds with potent anti-inflammatory activity and moderate antibacterial effects against selected pathogens (Leghari et al., 2020).

Antihistaminic Activity

Janssens et al. (1985) developed N-(4-piperidinyl)-1H-benzimidazol-2-amines with significant in vitro and in vivo antihistaminic activity, indicating their potential as antihistamine drugs (Janssens et al., 1985).

Prokinetic Agents

Srinivasulu et al. (2005) synthesized Cinitapride related benzimidazole derivatives as potential prokinetic agents, showing promise for anti-ulcerative activity (Srinivasulu et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-(2-Keto-1-benzimidazolinyl)piperidine is the respiratory system . The compound’s interaction with this system suggests a potential role in respiratory-related conditions or diseases.

Mode of Action

It has been used to study the structure–activity relationships with several potent and selective analogues . This suggests that the compound may interact with its targets in a way that influences the structure and activity of other related compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound is known to be a solid at room temperature, with a melting point of 183-185 °c . Its solubility in water is 3g/L at 20°C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Some derivatives of the compound have shown significant cytotoxic effects on hela cells . Additionally, certain derivatives have demonstrated leishmanicidal activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature of the environment . Moreover, it should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-piperidin-4-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNBAMHAURJNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057679 | |

| Record name | Benzimidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20662-53-7 | |

| Record name | 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2'-oxobenzimidazolin-1'-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP0AED2PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of 4-(2-Keto-1-benzimidazolinyl)piperidine and what are its downstream effects?

A: this compound acts as an agonist of the ORL1 receptor [, , ]. While the exact downstream effects are not explicitly stated in the provided research, ORL1 receptor agonists are known to have analgesic properties [].

Q2: Has this compound demonstrated any interesting material properties, and if so, what applications are being explored?

A: While not directly related to its biological activity, this compound has been successfully incorporated as a functional group onto graphene oxide []. This functionalization enhances the sensitivity of graphene oxide-based gas sensors for detecting toxic gas molecules []. This application highlights the versatility of the compound beyond its biological activity.

Q3: How does the structure of this compound derivatives influence their biological activity?

A: Research exploring the structure-activity relationship (SAR) of this compound derivatives has identified key structural features influencing leishmanicidal and anticancer activities []. Modifications to the core structure led to variations in potency against HeLa cells and Leishmania parasites []. For instance, compound 4, bearing specific substituents, emerged as a potent candidate with promising activity against both targets []. This underscores the importance of SAR studies for optimizing the desired biological effects of this class of compounds.

Q4: What computational chemistry methods have been employed to study this compound?

A: Density functional theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set have been employed to investigate the vibrational frequencies, NMR chemical shifts, and electronic properties of this compound []. These calculations provided insights into the molecular geometry, electronic structure, and reactivity of the compound []. Furthermore, molecular electrostatic potential (MEP) maps were generated to visualize the molecule's electrophilic and nucleophilic regions, aiding in understanding its interactions with other molecules []. This approach exemplifies the use of computational chemistry to complement experimental findings and guide further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.